2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound that features a benzimidazole core linked to a piperidine ring via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a halogenated ethanone derivative reacts with the benzimidazole core.
Methoxypyrazine Substitution: The final step involves the substitution of the piperidine ring with a methoxypyrazine moiety, typically using a base-catalyzed reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halogenated compounds and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is not fully understood, but it is believed to interact with specific molecular targets in cells. These interactions can modulate various signaling pathways, leading to changes in cellular function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2-yl)quinoline: This compound shares the benzimidazole core but has a quinoline ring instead of a piperidine ring.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Similar in structure but with a chlorine substitution, which can alter its chemical and biological properties.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(6-methoxypyrazin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its combination of a benzimidazole core with a piperidine ring and a methoxypyrazine moiety. This unique structure may confer specific biological activities that are not present in similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-26-17-9-20-10-18(22-17)27-14-5-4-8-23(11-14)19(25)12-24-13-21-15-6-2-3-7-16(15)24/h2-3,6-7,9-10,13-14H,4-5,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPONRRSTXYLONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.